molecular formula C18H17N3O2S B11562243 2-[(5-acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]-N-benzylacetamide

2-[(5-acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]-N-benzylacetamide

Cat. No.: B11562243
M. Wt: 339.4 g/mol
InChI Key: FICHXLBKQHBXGU-UHFFFAOYSA-N
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Description

2-[(5-acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]-N-benzylacetamide is a complex organic compound with a unique structure that includes a pyridine ring, a cyano group, and a benzylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]-N-benzylacetamide typically involves multiple steps. One common method starts with the preparation of 5-acetyl-3-cyano-6-methylpyridine, which is then reacted with a thiol compound to introduce the sulfanyl group. The final step involves the acylation of the intermediate with benzylacetamide under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-[(5-acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]-N-benzylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines .

Scientific Research Applications

2-[(5-acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]-N-benzylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(5-acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]-N-benzylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives with sulfanyl and benzylacetamide groups. Examples include:

Uniqueness

Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in research and industry .

Properties

Molecular Formula

C18H17N3O2S

Molecular Weight

339.4 g/mol

IUPAC Name

2-(5-acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl-N-benzylacetamide

InChI

InChI=1S/C18H17N3O2S/c1-12-16(13(2)22)8-15(9-19)18(21-12)24-11-17(23)20-10-14-6-4-3-5-7-14/h3-8H,10-11H2,1-2H3,(H,20,23)

InChI Key

FICHXLBKQHBXGU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=N1)SCC(=O)NCC2=CC=CC=C2)C#N)C(=O)C

Origin of Product

United States

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